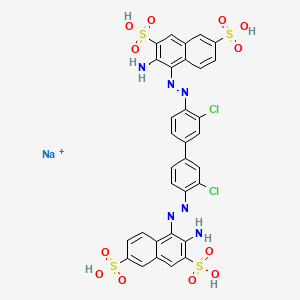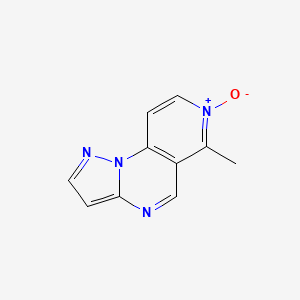
1,3-Benzenedicarboxamide, 5-(acetyl(2,3-dihydroxypropyl)amino)-N,N'-bis(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2,4,6-triiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedicarboxamide, 5-(acetyl(2,3-dihydroxypropyl)amino)-N,N’-bis(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2,4,6-triiodo- is a complex organic compound characterized by its unique structure and properties
Preparation Methods
The synthesis of 1,3-Benzenedicarboxamide, 5-(acetyl(2,3-dihydroxypropyl)amino)-N,N’-bis(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2,4,6-triiodo- involves several steps, including the introduction of the triiodo groups and the formation of the carboxamide structure. The synthetic route typically starts with the iodination of a benzene derivative, followed by the introduction of the carboxamide groups through amide bond formation. The acetylation of the dihydroxypropylamine moiety is then carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1,3-Benzenedicarboxamide, 5-(acetyl(2,3-dihydroxypropyl)amino)-N,N’-bis(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2,4,6-triiodo- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The triiodo groups can be reduced to form diiodo or monoiodo derivatives.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Benzenedicarboxamide, 5-(acetyl(2,3-dihydroxypropyl)amino)-N,N’-bis(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2,4,6-triiodo- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use as a diagnostic agent due to its triiodo substitution, which can enhance imaging contrast.
Industry: Utilized in the development of new materials with specific properties, such as high-density polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarboxamide, 5-(acetyl(2,3-dihydroxypropyl)amino)-N,N’-bis(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2,4,6-triiodo- involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and covalent modifications. The triiodo groups can enhance the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity. The hydroxyl and carboxamide groups can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Compared to other similar compounds, 1,3-Benzenedicarboxamide, 5-(acetyl(2,3-dihydroxypropyl)amino)-N,N’-bis(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2,4,6-triiodo- stands out due to its unique combination of functional groups and triiodo substitution. Similar compounds include:
1,3-Benzenedicarboxamide derivatives: These compounds may have different substituents on the benzene ring, affecting their reactivity and applications.
Triiodo-substituted compounds: These compounds share the triiodo substitution but may differ in their overall structure and functional groups. The uniqueness of 1,3-Benzenedicarboxamide, 5-(acetyl(2,3-dihydroxypropyl)amino)-N,N’-bis(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2,4,6-triiodo- lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
88116-65-8 |
|---|---|
Molecular Formula |
C21H30I3N3O11 |
Molecular Weight |
881.2 g/mol |
IUPAC Name |
5-[acetyl(2,3-dihydroxypropyl)amino]-1-N,3-N-bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,4,6-triiodobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C21H30I3N3O11/c1-10(35)27(2-11(36)3-28)17-15(23)12(18(37)25-20(4-29,5-30)6-31)14(22)13(16(17)24)19(38)26-21(7-32,8-33)9-34/h11,28-34,36H,2-9H2,1H3,(H,25,37)(H,26,38) |
InChI Key |
RMMHSNXBYSVPIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NC(CO)(CO)CO)I)C(=O)NC(CO)(CO)CO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


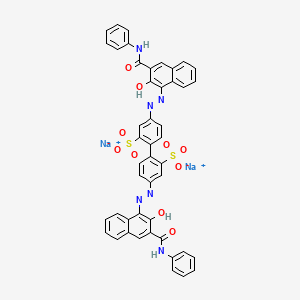


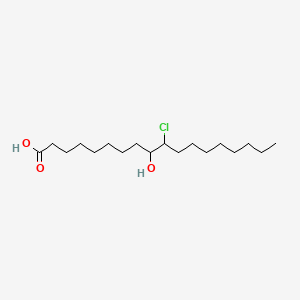

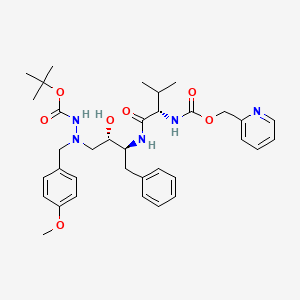
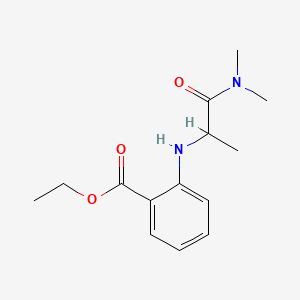
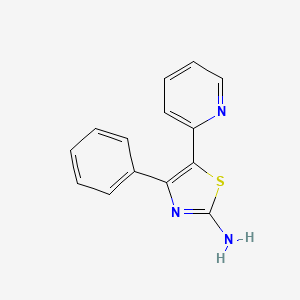
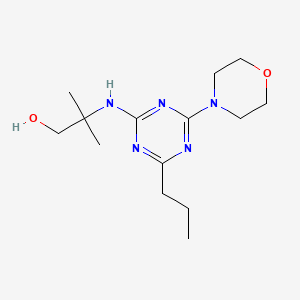
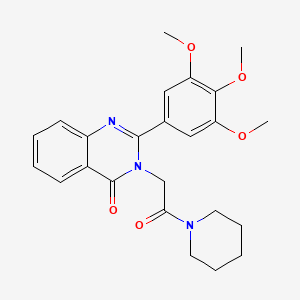
![Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate](/img/structure/B12724009.png)
